molecular formula C10H8N2O4 B1365873 (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid CAS No. 4802-88-4

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Cat. No.: B1365873
CAS No.: 4802-88-4
M. Wt: 220.18 g/mol
InChI Key: MLQXNJCIGWKSPF-UHFFFAOYSA-N
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Description

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a quinazoline derivative known for its diverse applications in medicinal chemistry. This compound is characterized by its quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the acetic acid moiety enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.

Biochemical Analysis

Biochemical Properties

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit the activity of non-structural protein 5B (NS5B) polymerase, an enzyme crucial for the replication of the hepatitis C virus . This interaction is primarily due to the compound’s ability to chelate metal ions, which are essential cofactors for the enzyme’s activity. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, potentially affecting their stability and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, the compound can modulate the expression of genes involved in antiviral responses, thereby enhancing the cell’s ability to combat viral infections . Moreover, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through metal ion chelation. By binding to metal ions, the compound can disrupt the catalytic activity of enzymes such as NS5B polymerase . Additionally, this compound can interact with nucleic acids, potentially affecting their structure and function. This interaction may lead to changes in gene expression and the regulation of various cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, which may have implications for its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antiviral activity and improved metabolic function. At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound can affect the tricarboxylic acid cycle by altering the activity of enzymes involved in this pathway . Additionally, the compound may interact with cofactors such as nicotinamide adenine dinucleotide (NAD+), influencing redox reactions and energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to different cellular compartments . Once inside the cell, this compound may bind to proteins that facilitate its localization and accumulation in specific tissues, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with nucleic acids and influence gene expression. Alternatively, the compound may be targeted to the mitochondria, affecting energy metabolism and redox balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid with ethyl chloroacetate in the presence of a base, followed by cyclization with urea. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the quinazoline core to its dihydro form.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the acetic acid moiety under basic conditions.

Major Products

The major products formed from these reactions include quinazoline-2,4-dione derivatives, dihydroquinazoline compounds, and various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a valuable tool in the study of enzyme mechanisms and inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as an antiviral and anticancer agent due to its ability to inhibit specific enzymes involved in disease progression.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: Similar in structure but lacks the acetic acid moiety.

    Dihydroquinazoline derivatives: Reduced form of the quinazoline core.

    Substituted quinazolines: Various derivatives with different substituents on the quinazoline core.

Uniqueness

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is unique due to the presence of both the quinazoline core and the acetic acid moiety. This combination enhances its solubility, reactivity, and biological activity, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-(2,4-dioxoquinazolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8(14)5-12-7-4-2-1-3-6(7)9(15)11-10(12)16/h1-4H,5H2,(H,13,14)(H,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQXNJCIGWKSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429329
Record name (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4802-88-4
Record name 3,4-Dihydro-2,4-dioxo-1(2H)-quinazolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4802-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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